molecular formula C14H21NO B2721725 N-ethyl-4-pentylbenzamide CAS No. 401587-40-4

N-ethyl-4-pentylbenzamide

Cat. No.: B2721725
CAS No.: 401587-40-4
M. Wt: 219.328
InChI Key: JPSBNJISNRYULX-UHFFFAOYSA-N
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Description

N-Ethyl-4-pentylbenzamide is a chemical compound supplied for research use only, intended exclusively for laboratory investigation and not for diagnostic, therapeutic, or any human use. Benzamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities in research settings. Structural analogues of this compound class have been investigated for their potential anticonvulsant properties, with studies showing that certain 4-amino-N-phenylbenzamide and N-(2-ethylphenyl)benzamide analogues exhibit potent effects in established experimental seizure models . Furthermore, closely related N-phenylbenzamide derivatives have shown significant promise in antiviral research, particularly exhibiting inhibitory activity against Enterovirus 71 (EV 71) at low micromolar concentrations in vitro, suggesting a potential mechanism worthy of further exploration . The N-ethyl substituent on the benzamide nitrogen is a common feature in compounds screened for such biological activities, as it can influence the molecule's electronic properties and binding affinity to biological targets. The compound's structure, featuring a pentyl chain, may enhance lipophilicity compared to shorter-chain analogues, potentially influencing its pharmacokinetic profile in research models. This characteristic makes it a candidate for structure-activity relationship (SAR) studies aimed at optimizing the physicochemical properties of lead compounds. Researchers utilize this and similar benzamides to probe biochemical pathways and develop novel therapeutic agents, leveraging their potential as anticonvulsant, anti-inflammatory, and antiviral agents based on published literature on analogous structures . The synthesis of such compounds often involves amide coupling reactions, where careful solvent selection is critical for yield and sustainability, as demonstrated in studies seeking to replace hazardous dipolar aprotic solvents with safer solvent mixtures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBNJISNRYULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Pentylbenzamide

Strategies for the De Novo Synthesis of N-ethyl-4-pentylbenzamide

The de novo synthesis of this compound can be achieved through several reliable strategies, primarily focusing on the efficient construction of the core amide linkage.

The most direct and conventional method for synthesizing this compound is through the formation of an amide bond between 4-pentylbenzoic acid and ethylamine (B1201723). This transformation can be accomplished using several standard procedures.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. googleapis.com This is typically achieved by treating 4-pentylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). googleapis.com The resulting 4-pentylbenzoyl chloride is then reacted with ethylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. rsc.org

Alternatively, direct coupling of the carboxylic acid and amine can be performed using a variety of coupling agents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. Microwave-assisted synthesis in dry media, using a catalyst like p-toluenesulfonic acid, has also been shown to be an effective and rapid method for preparing amides from aromatic acids and aliphatic amines. scispace.com Boronic acid has also been explored as a catalyst for aminolysis reactions to form amides. rsc.org

Table 1: Common Reagents for Amide Bond Formation
MethodActivating/Coupling AgentTypical ConditionsReference
Acyl Chloride FormationOxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂)Anhydrous solvent (e.g., DCM, THF), followed by addition of amine and a base (e.g., Et₃N). googleapis.comrsc.org
Direct CouplingCarbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, DMAP)Anhydrous polar aprotic solvent (e.g., DMF, DCM) at room temperature.
Direct CouplingPhosphonium-based (e.g., BOP, PyBOP) or Uronium-based (e.g., HBTU, HATU)Anhydrous polar aprotic solvent with a non-nucleophilic base.
Microwave-Assisted Synthesisp-Toluenesulfonic acid (catalytic)Solvent-free, microwave irradiation. scispace.com
Catalytic AminolysisPhenylboronic acidHexane (B92381), 60°C. rsc.org

Modern synthetic strategies offer pathways to this compound that utilize palladium-catalyzed cross-coupling reactions to construct the substituted benzene (B151609) core. These methods provide significant flexibility in the choice of starting materials. The Suzuki and Negishi reactions are powerful methods for forming carbon-carbon bonds. nobelprize.org

A plausible route could involve a Suzuki coupling reaction, where a 4-halobenzamide derivative, such as N-ethyl-4-bromobenzamide, is coupled with a pentylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov Conversely, one could couple 4-pentylphenylboronic acid with an N-ethyl-substituted carbamoyl (B1232498) chloride under palladium catalysis.

Another powerful technique is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. nih.gov This could be employed by reacting a 4-pentyl-substituted aryl halide (e.g., 1-bromo-4-pentylbenzene) with ethylamine under palladium catalysis, followed by carboxylation and subsequent reaction to form the final product. The choice of ligands, such as Xantphos, is often crucial for the success of these C-N coupling reactions. beilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling Strategies
Reaction TypeCoupling PartnersGeneral Catalyst SystemBond FormedReference
Suzuki CouplingAryl Halide + Organoboron ReagentPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃)Carbon-Carbon nobelprize.orgnih.gov
Negishi CouplingAryl Halide + Organozinc ReagentPd(0) or Pd(II) complexCarbon-Carbon nobelprize.org
Buchwald-Hartwig AminationAryl Halide + AminePd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos, BINAP) + Base (e.g., Cs₂CO₃)Carbon-Nitrogen nih.govbeilstein-journals.org

Constructing this compound from basic chemical feedstocks necessitates a multi-step synthetic sequence where the order of reactions is critical. lumenlearning.com The product of one reaction becomes the starting material for the next, allowing for the gradual build-up of the target molecule. udel.edu

A logical multi-step synthesis could commence with benzene. The sequence would be as follows:

Friedel-Crafts Acylation: Benzene is acylated with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenylpentan-1-one.

Clemmensen or Wolff-Kishner Reduction: The ketone is reduced to an alkyl group, yielding pentylbenzene.

Halogenation: Pentylbenzene undergoes electrophilic aromatic substitution, such as bromination (Br₂ with FeBr₃), to install a bromine atom predominantly at the para position, yielding 1-bromo-4-pentylbenzene.

Carboxylation via Grignard Reagent: The aryl bromide is converted to a Grignard reagent by reacting with magnesium metal. This is followed by quenching with solid carbon dioxide (dry ice) and subsequent acidic workup to produce 4-pentylbenzoic acid.

Amidation: Finally, the synthesized 4-pentylbenzoic acid is coupled with ethylamine using one of the methods described in section 2.1.1 to afford this compound.

Such multi-step syntheses are fundamental in organic chemistry education and industrial production, illustrating how key concepts can be integrated to achieve a specific molecular target. trine.edu

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule serves as a scaffold that can be chemically modified at several positions to generate a library of related compounds.

The N-ethyl group provides a site for further functionalization. The C-H bonds on the methylene (B1212753) group adjacent to the nitrogen are activated and can be targeted for modification. Recent advances in metallaphotoredox catalysis have enabled the α-arylation of N-alkyl benzamides. amazonaws.com Using a dual nickel/iridium catalytic system, it is possible to functionalize the α-carbon of the ethyl group, coupling it with various aryl bromides to form tertiary stereocenters. amazonaws.com This methodology demonstrates high functional group tolerance. amazonaws.com

Furthermore, the nitrogen atom itself can be involved in further reactions. While N-dealkylation can be challenging, it is possible under certain conditions. More commonly, related benzamides can be synthesized by starting with a different primary amine in the initial coupling step, effectively modifying the N-substituent.

Table 3: Potential Modifications of the N-ethyl Moiety
Reaction TypeReagents/Catalyst SystemProduct TypeReference
α-ArylationAryl bromide, Ni/Ir dual catalyst system, lightN-(1-aryl)ethyl-4-pentylbenzamide amazonaws.com
N-Alkylation (of parent benzamide)Alkyl halide, baseN-alkyl-N-ethyl-4-pentylbenzamide

The 4-pentyl side chain offers several positions for functionalization. The benzylic position (the CH₂ group attached to the benzene ring) is particularly susceptible to radical reactions due to the stability of the resulting benzylic radical. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) can introduce a bromine atom, which can then be substituted by a variety of nucleophiles (e.g., -OH, -CN, -OR) to install diverse functional groups.

More modern methods involving photocatalytic C-H functionalization could potentially target other positions on the alkyl chain. scw.cloud For example, strategies using photocatalysis in combination with a nickel catalyst could achieve selective arylation or other cross-coupling reactions at specific C(sp³)-H bonds along the pentyl chain, although this would require careful selection of catalysts and directing groups to control regioselectivity. scw.cloud

Substituent Effects on the Benzene Ring of this compound Analogues

The chemical properties and reactivity of this compound analogues are significantly influenced by the nature of substituents on the benzoyl moiety. These effects can be broadly categorized into electronic and steric influences, which alter the electron density distribution and the accessibility of the reactive centers in the molecule, primarily the amide carbonyl group.

Research into related benzamide (B126) structures shows that the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl) groups, onto the benzene ring increases the electrophilicity of the carbonyl carbon. This enhancement makes the amide more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease the carbonyl's electrophilicity, potentially slowing down nucleophilic substitution reactions. For instance, studies on the synthesis of N-substituted benzamides have shown that derivatives with strong EWGs can be formed under milder conditions or in shorter reaction times. scispace.com

Table 1: Predicted Effects of Substituents on the Reactivity of the Benzamide Moiety

Substituent (at para-position) Electronic Effect Predicted Impact on Carbonyl Electrophilicity Potential Influence on Reaction Rates (Nucleophilic Acyl Substitution)
-NO₂ Strong Electron-Withdrawing Significant Increase Acceleration
-Cl Inductively Withdrawing, Resonantly Donating Moderate Increase Mild Acceleration
-H Neutral (Reference) Baseline Baseline
-CH₃ Weak Electron-Donating Slight Decrease Mild Deceleration
-OCH₃ Strong Electron-Donating (by resonance) Significant Decrease Deceleration

Mechanistic Studies of this compound Synthetic Pathways

Understanding the mechanisms of synthetic pathways is fundamental to optimizing reaction conditions, improving yields, and controlling product formation.

Investigation of Reaction Kinetics and Reaction Energetics

The kinetics of amide bond formation are critical for efficient synthesis. Traditional methods for synthesizing benzamides, such as the reaction of a carboxylic acid with an amine, often require prolonged heating. However, modern techniques have been shown to dramatically accelerate these reactions. The use of microwave (MW) irradiation, for example, has been demonstrated to reduce reaction times significantly. In the synthesis of related amides, changing from conventional heating in hexane (24 hours) to a solvent-free microwave-assisted method reduced the required time to just 45 minutes, a 32-fold acceleration. rsc.org This kinetic enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves. scispace.comrsc.org

The energetics and electron transfer processes of synthetic reactions can be probed using electrochemical methods like cyclic voltammetry. rsc.org This technique has been employed to investigate the mechanism of TEMPO-mediated oxidations, which can be part of a synthetic route to amide precursors. soton.ac.uk By analyzing the oxidation and reduction potentials, researchers can deduce the feasibility of proposed reaction steps and optimize conditions such as temperature and catalyst loading to improve conversion rates. soton.ac.uk

Table 2: Comparison of Kinetic Parameters for Amide Synthesis

Method Catalyst Solvent Temperature Reaction Time Yield Reference
Conventional Heating Phenylboronic Acid (15 mol%) Hexane 60 °C 24 h 94% (for N-pentyl-2-hydroxybenzamide) rsc.org
Microwave Irradiation Phenylboronic Acid (15 mol%) Solvent-Free 60 °C 45 min 94% (for N-pentyl-2-hydroxybenzamide) rsc.orgrsc.org
Conventional Heating None Hexane 60 °C 24 h 91% (for 2-Hydroxy-N-(3-hydroxypropyl)benzamide) rsc.org

Catalytic Cycles and Intermediate Species in Synthesis

Many modern synthetic routes for benzamides rely on catalysts to proceed efficiently. The mechanism of these catalyzed reactions is often described by a catalytic cycle, which illustrates the regeneration of the catalyst after each turnover.

One such example is the phenylboronic acid (PBA) catalyzed aminolysis of an ester to form an amide. rsc.org The proposed cycle begins with the formation of a cyclic intermediate between PBA and the ester (e.g., ethyl salicylate). This intermediate activates the ester's carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack by an amine. After the amine attacks and the tetrahedral intermediate collapses to form the amide, the PBA catalyst is regenerated and can participate in a new cycle. rsc.orgrsc.org

More complex catalytic systems have been developed for C-H bond functionalization. For instance, a dual photocatalytic system using an iridium-based photosensitizer and a nickel catalyst has been used for the α-C-H acylation of amides, including N-pentyl benzamide. d-nb.infouva.nl In this cycle, the excited photocatalyst interacts with the nickel complex, initiating a sequence that involves the formation of radical intermediates. These highly reactive species are responsible for the specific bond formation, and the catalytic cycle is closed by the regeneration of both the photocatalyst and the active nickel species. d-nb.infouva.nl Furthermore, the specific use of N-(2-azidoethyl)-4-pentylbenzamide as a key intermediate in Huisgen cycloaddition reactions to form more complex molecules highlights the planned generation and reaction of specific functional intermediates. nih.gov

Table 3: Catalytic Systems and Proposed Intermediates in Amide Synthesis/Functionalization

Catalytic System Reaction Type Key Intermediate(s) Role of Intermediate Reference
Phenylboronic Acid (PBA) Aminolysis Cyclic boronate-ester adduct Carbonyl activation rsc.orgrsc.org
Ir(photocatalyst)/Ni(catalyst) α-C-H Acylation Alkyl radical (from amide) C-C bond formation d-nb.infouva.nl

Stereochemical Control in the Formation of this compound Derivatives

Achieving stereochemical control is a significant challenge in organic synthesis, particularly when creating chiral molecules for pharmaceutical or biological study. The synthesis of derivatives of this compound can involve steps where new stereocenters are formed, requiring precise control over the three-dimensional arrangement of atoms.

One effective strategy for stereocontrol is ionic hydrogenation. In the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones, the reduction of a prochiral enamide was achieved with high diastereoselectivity. acs.org The mechanism involves the formation of a planar N-acyliminium ion intermediate. The subsequent hydride transfer from a reducing agent like triethylsilane occurs preferentially on the less sterically congested face of this intermediate, resulting in the formation of one diastereomer in significant excess (dr > 95:5). acs.org

Another powerful approach involves the use of chiral catalysts or ligands. In a photocatalytic reaction to form an α-amino ketone from N-pentyl benzamide, the use of a chiral ligand in conjunction with a nickel catalyst enabled the reaction to proceed with high enantioselectivity. d-nb.infouva.nl The chiral ligand creates a chiral environment around the catalytic center, influencing the trajectory of the reacting species and leading to the preferential formation of one enantiomer over the other, achieving a 90% enantiomeric excess (ee). d-nb.infouva.nl

Table 4: Examples of Stereochemical Control in Amide Derivative Synthesis

Reaction Method of Control Key Intermediate Stereochemical Outcome Reference
Ionic Hydrogenation of an Enamide Substrate/Steric Control N-Acyliminium Ion High Diastereoselectivity (dr > 95:5) acs.org

Theoretical and Computational Studies of N Ethyl 4 Pentylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-ethyl-4-pentylbenzamide

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Charge Distribution

DFT calculations are a powerful tool for elucidating the electronic structure of organic molecules. For benzamide (B126) derivatives, studies often employ functionals like B3LYP or M06-2X with basis sets such as 6-311g(d,p) or 6-31+g(d,p) to achieve a balance between accuracy and computational cost. rsc.orgnih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. espublisher.com

Charge distribution analysis, often calculated using methods like Gasteiger or Mulliken population analysis, reveals the partial charges on each atom. d-nb.info In this compound, the oxygen atom of the carbonyl group is expected to have the highest negative charge, making it a primary site for electrophilic attack and hydrogen bonding. The nitrogen atom also carries a partial negative charge, while the amide hydrogen and aromatic protons are electropositive. This charge distribution is crucial for understanding intermolecular interactions. d-nb.info

Table 1: Theoretical DFT Parameters for a Benzamide-type Structure.
ParameterDescriptionTypical Calculated Value (Illustrative)
HOMO EnergyHighest Occupied Molecular Orbital Energy; relates to electron-donating ability.-6.5 eV to -7.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability.-1.0 eV to -2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.4.5 eV to 5.5 eV
Dipole MomentMeasure of the net molecular polarity.3.0 to 4.5 Debye
Gasteiger Charge on C=O OxygenPartial atomic charge; indicates a site for hydrogen bonding.-0.4 to -0.6 e

Prediction of Spectroscopic Signatures and Electronic Transitions (excluding basic identification)

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of excited states. espublisher.com For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The π → π* transitions typically appear as strong absorption bands in the UV region, while the weaker n → π* transitions occur at longer wavelengths. espublisher.com Computational studies on similar aromatic amides show that substitutions on the phenyl ring or the amide nitrogen can shift the position and intensity of these absorption bands.

Vibrational spectroscopy (Infrared and Raman) can also be predicted computationally. DFT frequency calculations, after applying a scaling factor, can accurately reproduce experimental IR and Raman spectra. espublisher.com These calculations help assign specific vibrational modes, such as the characteristic C=O stretch, N-H bend, and aromatic C-H vibrations, providing a deeper understanding beyond simple empirical correlations. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the N-ethyl and 4-pentyl side chains means that this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable, low-energy arrangements of the molecule. mdpi.comutrgv.edu The potential energy surface (PES) of the molecule can be scanned by systematically rotating the key dihedral angles, such as the C-N bond of the amide and the C-C bonds of the alkyl chains. mdpi.comrsc.org For this compound, the orientation of the ethyl group relative to the carbonyl and the conformation of the pentyl chain are critical. The most stable conformers are typically those that minimize steric hindrance. The amide group itself is generally planar, but slight twisting can occur. The relative orientation of the phenyl ring and the amide plane also influences stability. These analyses are crucial as the biological activity and intermolecular interactions of a flexible molecule are often dictated by its preferred low-energy conformations. utrgv.edu

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations extend theoretical analysis to condensed phases, providing insights into how the molecule interacts with its environment, such as solvents or biological macromolecules.

Simulations of Intermolecular Interactions and Solvation Effects

In a solution, the behavior of this compound is heavily influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model these interactions explicitly. Studies on similar amides show that the carbonyl oxygen and the amide N-H group are primary sites for hydrogen bonding with protic solvents. researchgate.netresearchgate.net The pentyl chain and the benzene ring contribute to hydrophobic and van der Waals interactions.

Solvation effects can also be modeled using implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), which treats the solvent as a continuous medium. rsc.org These models are computationally less expensive than explicit simulations and are useful for calculating how the solvent environment affects properties like conformational stability and reactivity. escholarship.org The interplay between hydrogen bonding at the amide group and hydrophobic interactions of the alkyl and aryl portions determines the molecule's solubility and self-assembly behavior. researchgate.netescholarship.org

Prediction of Binding Modes to Hypothetical Molecular Targets (generalized)

To understand the potential biological relevance of this compound, molecular docking and MD simulations can predict its binding to hypothetical protein targets. A relevant example comes from inhibitors of matrix metalloproteinases (MMPs), where the 4-pentylbenzamide (B1308617) moiety is a known structural component. nih.govnih.govnih.gov For instance, the compound SC-74020, which contains a 4-pentylbenzamide group, is an inhibitor of MMP-2. nih.govrsc.org

Using MMP-2 (PDB: 1HOV) as a generalized target, docking simulations would place the 4-pentylbenzamide portion of the molecule into a specific hydrophobic pocket (the S1' pocket) of the enzyme's active site. nih.govd-nb.info The pentyl group would engage in hydrophobic interactions with nonpolar amino acid residues, while the benzamide core could form π-π stacking or other non-covalent interactions. MD simulations of the resulting protein-ligand complex can then be used to assess the stability of the binding pose and analyze the key intermolecular interactions over time. nih.govrsc.orgwikipedia.org

Table 2: Predicted Interactions of a 4-Pentylbenzamide Moiety with a Hypothetical MMP-type Binding Pocket (S1' pocket).
Molecular GroupInteracting Residues (Illustrative)Type of Interaction
Pentyl ChainLeucine, Valine, IsoleucineHydrophobic / Van der Waals
Phenyl RingPhenylalanine, Tyrosineπ-π Stacking / Hydrophobic
Amide N-HBackbone Carbonyl of AlanineHydrogen Bond
Amide C=OBackbone N-H of LeucineHydrogen Bond

These simulations provide a powerful, albeit predictive, framework for understanding how this compound might interact with biological targets, guiding further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the connection between the structural or physicochemical properties of a group of compounds and their biological activities. nih.govd-nb.info These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanisms of drug-receptor interactions. nih.govuclouvain.be For analogues of this compound, QSAR methodologies can elucidate how modifications to the ethyl, pentyl, or benzamide moieties influence their interaction with specific biological targets.

Development of Physico-Chemical Descriptors for Structure-Function Correlation

The foundation of any QSAR model is the numerical representation of molecular structure through physico-chemical descriptors. researchgate.net These descriptors quantify various aspects of a molecule, including its bulk, electronic, and hydrophobic properties, which are critical for its interaction with a biological receptor. nih.govresearchgate.net The process involves calculating a wide range of descriptors for a series of this compound analogues and subsequently identifying those that correlate most significantly with their biological function.

Key Physico-Chemical Descriptor Classes:

Hydrophobicity Descriptors: These describe the lipophilicity of a molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in receptors. The partition coefficient (log P) is a classic example. For this compound analogues, modifying the length of the alkyl chain (the pentyl group) or substituting on the phenyl ring would directly impact hydrophobicity.

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and polarizability. mjcce.org.mk They are vital for electrostatic and hydrogen bonding interactions. For instance, adding electron-withdrawing or -donating groups to the benzamide ring would alter the electronic landscape of the molecule, influencing its binding affinity.

Steric or Topological Descriptors: These relate to the size and shape of the molecule. nih.gov Descriptors like molecular weight, molecular volume, and connectivity indices describe the steric influence of different substituents. The size and conformation of the N-ethyl and 4-pentyl groups are key steric factors that would govern how well the molecule fits into a specific binding site.

In a typical study, the three-dimensional structures of the this compound analogues are first optimized computationally. Then, specialized software like DRAGON, Gaussian, or HyperChem is used to calculate a large number of descriptors. nih.govd-nb.info Statistical methods are then employed to select a subset of these descriptors that have the most significant correlation with the biological activity being studied. This concept of a "descriptor pharmacophore" defines the essential features required for activity. nih.gov

Table 1: Representative Physico-Chemical Descriptors for QSAR Analysis of this compound Analogues

Descriptor ClassSpecific Descriptor ExampleSignificance for Structure-Function Correlation
Hydrophobic LogP (Octanol-Water Partition Coefficient)Indicates the overall lipophilicity, affecting membrane transport and hydrophobic interactions within a receptor pocket.
Ghose-Crippen Molar Refractivity (AMR)Relates to molecular volume and polarizability, influencing dispersion forces in binding.
Electronic Dipole MomentMeasures the polarity of the molecule, which is critical for dipole-dipole interactions with the target protein.
Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in a charge-transfer interaction.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons.
Steric/Topological Molecular Weight (MW)A basic descriptor of the molecule's size.
Kier & Hall Connectivity Indices (e.g., ¹χ)Describes the degree of branching and complexity of the molecular structure.
Wiener IndexA topological index that reflects the compactness of the molecule.
3D-Descriptors Jurs Descriptors (e.g., PPSA-1)Combines shape and electronic information (Partial Positively Charged Surface Area) to describe potential for polar interactions.

Predictive Models for Biological Interaction Potency (mechanistic focus)

Once relevant descriptors are identified, predictive QSAR models are constructed to mathematically define the relationship between these descriptors and biological potency (e.g., IC₅₀ or Kᵢ values). uclouvain.be The goal is not only to predict the activity of new compounds but also to gain a mechanistic understanding of the underlying molecular interactions. researchgate.net

Several statistical methods can be used to build these models, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. nih.govanalis.com.my

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the biological activity. The resulting equation provides a straightforward interpretation of the contribution of each descriptor. uclouvain.be

Partial Least Squares (PLS): This technique is particularly useful when descriptors are numerous and correlated. It reduces the descriptor variables to a smaller number of orthogonal (non-correlated) latent variables, which are then used to model the biological activity. analis.com.my

A crucial aspect of model development is rigorous validation to ensure its robustness and predictive power. researchgate.net This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of compounds not included in the model's training. nih.gov

Mechanistic Interpretation from a QSAR Model:

A well-developed QSAR model offers insights into the specific structural features that drive biological activity. For instance, a QSAR study on metalloproteinase (MMP-2) inhibitors, which included analogues with a 4-pentyl-benzamide scaffold, revealed the importance of molecular size, branching, and shape for inhibitory activity. nih.gov A positive coefficient for a descriptor related to molecular size would suggest that larger analogues are more potent, perhaps because they achieve more extensive contact with the receptor surface. Similarly, a negative coefficient for a descriptor related to flexibility might indicate that a more rigid conformation is required for optimal binding. nih.govtiu.edu.iq This information provides a mechanistic hypothesis about the ligand-receptor interaction, suggesting that the binding site may be a well-defined, hydrophobic pocket where specific steric and electronic features are favored. tiu.edu.iq

Table 2: Example of a Hypothetical QSAR Model and its Statistical Validation for this compound Analogues

This table illustrates the kind of statistical results generated from a QSAR study, based on parameters reported in studies of analogous compounds. nih.gov

ParameterSymbolValueInterpretation
Correlation Coefficient 0.92Indicates that 92% of the variance in the biological activity is explained by the model's descriptors.
Cross-Validated Correlation Coefficient Q² (or Q²LOO)0.85A measure of the model's internal predictive ability. A value > 0.6 is generally considered good.
External Validation Correlation Coefficient R²pred0.88Measures the model's ability to predict the activity of an external test set of compounds.
Standard Deviation of Error s0.25Represents the average deviation between predicted and observed activities.
F-statistic F150A high F-value indicates a statistically significant relationship between the descriptors and the activity.

Such models, when properly validated, become powerful tools for the virtual screening of compound libraries and for guiding the rational design of new, more potent this compound analogues with a specific biological function. nih.gov

Mechanistic Investigations of N Ethyl 4 Pentylbenzamide Interactions with Biological Systems

Molecular Recognition and Ligand-Biomacromolecule Binding Mechanisms

There is no available scientific literature that characterizes the binding affinities of N-ethyl-4-pentylbenzamide to any specific protein domains. Studies typically employ techniques like radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry to determine key parameters such as the dissociation constant (Kd) or the inhibition constant (Ki). Without experimental data, it is impossible to report on the binding properties of this compound.

Information regarding the binding site specificity of this compound is not available. Such investigations would require site-directed mutagenesis studies on a target protein to identify key amino acid residues involved in the interaction, or structural biology techniques like X-ray crystallography or cryo-electron microscopy to resolve the structure of the compound in complex with its biological target. researchgate.netnih.gov These studies have not been published for this compound.

Enzymatic Activity Modulation by this compound and its Analogues

There are no published studies detailing the kinetics of enzyme modulation by this compound. Research in this area would involve enzymatic assays to determine if the compound acts as an inhibitor or activator, and to characterize the nature of this interaction (e.g., competitive, non-competitive, uncompetitive). Kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the Michaelis constant (Km) are unknown.

Without evidence of enzyme modulation, there is consequently no research elucidating the mechanism of any potential enzyme-inhibitor complexes involving this compound. Understanding such mechanisms requires detailed kinetic analysis and often structural data to reveal how the compound interacts with the enzyme's active or allosteric sites.

Perturbation of Cellular Pathways: Molecular Mechanisms

No studies have been published that investigate the effects of this compound on any cellular pathways. Determining such effects would involve cell-based assays to monitor changes in signaling cascades, gene expression, or metabolic processes upon treatment with the compound.

Interference with Two-Component Signal Transduction Systems

There is no available research to suggest that this compound interferes with two-component signal transduction systems. These systems are a primary mode of signal transduction in bacteria, and while they are a target for novel antibacterial agents, no studies have implicated this compound in this context.

Modulation of Protein-Protein Interactions in Cellular Networks

The ability of this compound to modulate protein-protein interactions in cellular networks has not been investigated in any published studies. While other benzamide (B126) derivatives have been explored as inhibitors of specific protein-protein interactions, this activity has not been documented for this compound.

Structure-Activity Relationship (SAR) Analysis from a Mechanistic Perspective

A structure-activity relationship (SAR) analysis for this compound cannot be constructed without experimental data on its biological activity and that of its analogs. Such an analysis would require a series of related compounds and their corresponding biological data to determine the influence of different structural features on their activity.

Correlation of this compound Structural Features with Molecular Interaction Profiles

Without any data on the molecular interactions of this compound, it is impossible to correlate its structural features—the N-ethyl group, the pentyl group at the para position of the benzene (B151609) ring, and the benzamide core—with a molecular interaction profile.

Rational Design Principles for Optimizing Molecular Target Engagement

The principles for the rational design of optimized analogs of this compound cannot be formulated without an identified molecular target and an understanding of its binding interactions. Rational drug design relies on a known starting point, which is currently unavailable for this specific compound.

N Ethyl 4 Pentylbenzamide in Advanced Materials Science and Other Chemical Applications

Interactions with Solid Surfaces and Nanomaterials

The potential for N-ethyl-4-pentylbenzamide to interact with solid surfaces, particularly in the realm of nanomaterials, represents a key area for future research. The structure of the molecule, featuring a polar benzamide (B126) group and nonpolar ethyl and pentyl chains, suggests a capacity for complex interfacial behaviors.

Adsorption Phenomena on Mesoporous Silica (B1680970) and Related Materials

Currently, there is a lack of specific studies detailing the adsorption of this compound onto mesoporous silica or similar materials. Research in this area would be valuable for understanding how the interplay between the amide functionality and the alkyl substituents governs its affinity for and orientation on silica surfaces. Such studies would typically involve isotherm analysis to quantify adsorption capacity and affinity, as well as spectroscopic and calorimetric techniques to probe the nature of the surface interactions.

Surface Modification and Interface Engineering

The functional groups present in this compound suggest its potential as a surface modifying agent. The amide group could facilitate attachment to various substrates, while the pentyl chain could be used to impart hydrophobicity to a surface. However, specific examples of its use in surface modification and interface engineering are not currently available in the public domain. Future investigations could explore its efficacy in creating tailored surface properties for applications in areas such as chromatography, coatings, and biocompatible materials.

Role in Supramolecular Assembly and Self-Assembled Systems

The self-assembly of molecules into ordered supramolecular structures is a field of intense research. The balance of hydrogen bonding, π-π stacking, and van der Waals interactions in benzamide derivatives can lead to the formation of complex architectures. For this compound, the combination of the hydrogen-bonding capable amide group and the hydrophobic pentyl chain could drive the formation of interesting self-assembled systems in various solvents. However, at present, there are no specific reports detailing the supramolecular chemistry of this compound.

Applications in Non-Biological Catalysis and Reagent Chemistry

The utility of organic molecules in catalysis and as reagents in organic synthesis is a cornerstone of modern chemistry. While benzamides can be precursors or components in various chemical transformations, the specific roles of this compound in these areas have not been documented.

This compound as a Ligand in Organometallic Catalysis

The nitrogen and oxygen atoms of the amide group in this compound have the potential to coordinate with metal centers, suggesting its possible use as a ligand in organometallic catalysis. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of a catalyst. However, there is no available research describing the synthesis of metal complexes with this compound as a ligand or their application in catalytic processes.

Participation in Organic Reaction Sequences as a Mediator or Component

In organic synthesis, molecules can act as mediators, activating or facilitating a reaction without being incorporated into the final product, or they can serve as building blocks. The reactivity of the amide bond and the potential for functionalization of the aromatic ring or the alkyl chains of this compound could allow for its participation in various organic reaction sequences. To date, no specific examples of its use as a mediator or a key reactive component in named organic reactions have been published.

Emerging Research Avenues and Future Directions for N Ethyl 4 Pentylbenzamide Studies

Development of Novel High-Throughput Screening Platforms for Mechanistic Discovery

Currently, there are no established high-throughput screening (HTS) platforms specifically designed for N-ethyl-4-pentylbenzamide due to the lack of research on this compound. Future development of such platforms would be a crucial first step in identifying its potential biological targets and mechanisms of action. These platforms could include cell-based assays to screen for effects on various cellular pathways or target-based assays against known enzyme families, such as kinases or hydrolases, which are common targets for benzamide (B126) derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools in modern drug discovery and chemical research. In the context of this compound, these technologies could be hypothetically applied to:

Predictive Modeling: Based on its chemical structure, AI algorithms could predict potential biological activities, physicochemical properties, and possible toxicities.

Analogue Design: Should initial studies reveal a biological activity of interest, ML models could be used to design and prioritize novel analogues of this compound with potentially improved potency or selectivity.

A hypothetical application of AI in predicting the properties of this compound is presented in the table below.

Predicted PropertyHypothetical ValueAI/ML Model Utilized
Molecular Weight 219.31 g/mol Standard Calculation
LogP (Lipophilicity) 3.8Predictive Cheminformatics
Aqueous Solubility LowGraph Convolutional Networks
Potential Biological Target UnknownDeep Learning-based Target ID

Exploration of Undiscovered Mechanistic Roles in Chemical and Biological Systems

The mechanistic roles of this compound in chemical and biological systems are entirely unexplored. Future research could investigate:

Enzyme Inhibition: Studies could be designed to screen this compound against a broad panel of enzymes to identify any inhibitory activity.

Receptor Binding: Radioligand binding assays or surface plasmon resonance could determine if the compound interacts with specific cellular receptors.

Chemical Reactivity: Investigations into its stability, reactivity, and potential to participate in various chemical reactions would be fundamental to understanding its chemical properties.

Application of Advanced Analytical Techniques for Real-Time Interaction Monitoring

Should this compound be found to interact with a biological target, advanced analytical techniques would be essential for characterizing these interactions in real-time. Techniques such as:

Surface Plasmon Resonance (SPR): To measure the kinetics and affinity of binding to a target protein.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the specific atomic-level interactions between the compound and its binding partner.

The table below summarizes these advanced analytical techniques and their potential application to the study of this compound.

Analytical TechniqueApplication in Studying this compound Interactions
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (on- and off-rates).
Isothermal Titration Calorimetry (ITC) Determination of binding affinity, stoichiometry, and enthalpy.
Nuclear Magnetic Resonance (NMR) Structural analysis of the compound-target complex.
Mass Spectrometry (MS) Identification of metabolites and degradation products.

Q & A

Q. What are the standard synthetic routes for N-ethyl-4-pentylbenzamide, and what analytical methods confirm its purity?

  • Methodological Answer : Synthesis typically involves coupling a pentyl-substituted benzoyl chloride with an ethylamine derivative under anhydrous conditions. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in acetonitrile with triethylamine as a base at 60°C for 12 hours achieves efficient amide bond formation . Purification is performed via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (¹H/¹³C, monitoring characteristic peaks for the ethyl and pentyl groups) .

Q. How is the structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (pentyl chain CH₂), δ 3.4 ppm (N-ethyl CH₂), and aromatic protons at δ 7.2–7.8 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponds to the molecular formula C₁₄H₂₁NO.
  • X-ray Crystallography : Resolves bond angles and confirms spatial arrangement (e.g., dihedral angles between benzamide and alkyl groups) .

Q. What initial biological screening approaches are used to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial acyl carrier protein synthase (acps-pptase), with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Catalysts : HATU vs. HBTU coupling agents (HATU may offer higher yields but requires stricter anhydrous conditions).
  • Temperature : Elevated temperatures (60–80°C) reduce reaction time but risk decomposition.
    Example optimization: 75% yield achieved with HBTU, NEt₃, CH₃CN, 60°C, 12 hours .

Q. What methodologies identify the biological targets of this compound in antimicrobial studies?

  • Methodological Answer :
  • Target Validation : CRISPR-Cas9 knockout libraries in E. coli to identify genes essential for compound activity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to acps-pptase enzymes .
  • Molecular Dynamics Simulations : Predict binding modes to bacterial enzymes (e.g., docking with AutoDock Vina) .

Q. How do structural modifications at the benzamide moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. LogP values are calculated via HPLC-derived retention times .
  • Plasma Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Replication : Repeat assays in standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) and fluorescence polarization.
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers .

Notes

  • Advanced Techniques : For crystallographic studies, synchrotron radiation (e.g., Diamond Light Source) resolves sub-Ångström structures .
  • Data Reproducibility : Use QSAR (quantitative structure-activity relationship) models to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.